Cas no 2287237-29-8 (4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid)

4,5-Dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid is a chiral benzoic acid derivative featuring a cyclopropanecarbonylamino substituent at the 2-position and dimethoxy groups at the 4- and 5-positions. The (1R,2R)-configured methylcyclopropane moiety contributes to its stereochemical specificity, making it valuable for applications requiring enantioselectivity. The compound’s structure suggests potential utility as an intermediate in pharmaceutical synthesis or as a ligand in asymmetric catalysis. Its dimethoxy groups enhance solubility in organic solvents, while the carboxylic acid functionality allows for further derivatization. The rigid cyclopropane ring may confer metabolic stability, making it of interest in medicinal chemistry research.
4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid structure
2287237-29-8 structure
商品名:4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid
CAS番号:2287237-29-8
MF:C14H17NO5
メガワット:279.288484334946
CID:5880090
PubChem ID:2120312

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid 化学的及び物理的性質

名前と識別子

    • 2287237-29-8
    • 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid
    • rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
    • EN300-6732451
    • インチ: 1S/C14H17NO5/c1-7-4-8(7)13(16)15-10-6-12(20-3)11(19-2)5-9(10)14(17)18/h5-8H,4H2,1-3H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1
    • InChIKey: PVUIECQNIKMIKI-HTQZYQBOSA-N
    • ほほえんだ: O=C([C@@H]1C[C@H]1C)NC1C=C(C(=CC=1C(=O)O)OC)OC

計算された属性

  • せいみつぶんしりょう: 279.11067264g/mol
  • どういたいしつりょう: 279.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 84.9Ų

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6732451-2.5g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
2.5g
$1735.0 2023-05-30
Enamine
EN300-6732451-10.0g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
10g
$3807.0 2023-05-30
Enamine
EN300-6732451-0.1g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
0.1g
$306.0 2023-05-30
Enamine
EN300-6732451-0.05g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
0.05g
$205.0 2023-05-30
Enamine
EN300-6732451-0.5g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
0.5g
$691.0 2023-05-30
Enamine
EN300-6732451-5.0g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
5g
$2566.0 2023-05-30
Enamine
EN300-6732451-0.25g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
0.25g
$438.0 2023-05-30
Enamine
EN300-6732451-1.0g
rac-4,5-dimethoxy-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
2287237-29-8 98%
1g
$884.0 2023-05-30

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid 関連文献

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acidに関する追加情報

Introduction to 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid (CAS No. 2287237-29-8)

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid, identified by its CAS number 2287237-29-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This compound belongs to the class of benzoic acid derivatives, characterized by its structural complexity and functional diversity. The presence of methoxy groups at the 4th and 5th positions, combined with an amine functionality linked to a (1R,2R)-2-methylcyclopropanecarbonyl moiety, imparts unique chemical properties that make it a valuable scaffold for drug discovery and molecular pharmacology.

The synthesis of 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The (1R,2R)-2-methylcyclopropanecarbonyl group, in particular, is a chiral center that contributes to the compound's specificity in biological interactions. This stereochemical feature is critical for its potential applications in the development of enantiomerically pure pharmaceuticals, where the biological activity can be highly dependent on the spatial arrangement of atoms.

In recent years, there has been growing interest in benzoic acid derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential roles in modulating various cellular pathways, including inflammation, pain perception, and metabolic regulation. The methoxy groups in 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid not only enhance its solubility but also contribute to its interactions with biological targets such as enzymes and receptors. This makes it a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural motifs with nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that have demonstrated efficacy in clinical settings. The amine functionality serves as a hydrogen bond acceptor or donor, which is essential for binding to biological targets with high affinity. Additionally, the (1R,2R)-2-methylcyclopropanecarbonyl group provides a rigid framework that can stabilize the compound's conformation in solution or within a binding pocket.

Recent studies have highlighted the importance of benzoic acid derivatives in addressing neurological disorders. For example, certain analogs have shown promise in preclinical models as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique combination of functional groups in 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid suggests that it may exhibit similar neuroprotective properties. Further research is needed to elucidate its mechanism of action and evaluate its potential as a therapeutic agent.

The compound's potential also extends to the field of immunology. Benzoic acid derivatives have been reported to modulate immune responses by interacting with various cytokines and signaling pathways. The methoxy groups and amine moiety in 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid could be involved in these interactions, making it a candidate for developing novel immunomodulatory drugs. Preliminary experiments have shown that this compound can influence the expression of key immune-related genes in vitro.

In addition to its pharmacological potential, 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid has applications in chemical biology research. Its structural complexity allows researchers to use it as a tool compound for studying enzyme kinetics and receptor binding affinities. By synthesizing analogs with varying substituents, scientists can gain insights into the structural requirements for biological activity. This approach has been instrumental in identifying new lead compounds for drug development.

The synthesis of this compound also presents opportunities for innovation in synthetic chemistry. The use of chiral auxiliaries and catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications. Advances in green chemistry principles have further enabled more sustainable synthetic routes for producing benzoic acid derivatives like 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid, reducing waste and energy consumption without compromising yield or quality.

Looking ahead, the future prospects for 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid are promising. Ongoing research aims to explore its pharmacokinetic properties and toxicity profile to ensure its safety and efficacy when used therapeutically. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its development into novel drug candidates.

In conclusion,4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid (CAS No. 2287237-29-8) represents an exciting area of investigation with significant potential across multiple disciplines including medicinal chemistry,pharmacology,and chemical biology. Its unique structure,functional diversity,and promising biological activities make it a valuable compound worth further exploration.

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